N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide

Description

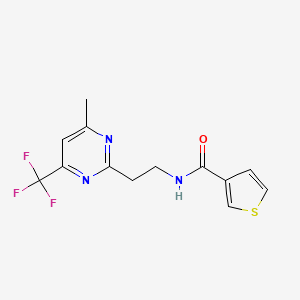

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide is a small-molecule compound characterized by a pyrimidine core substituted with a methyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position. This pyrimidine moiety is linked via an ethyl chain to a thiophene-3-carboxamide group.

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c1-8-6-10(13(14,15)16)19-11(18-8)2-4-17-12(20)9-3-5-21-7-9/h3,5-7H,2,4H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUYBVANKGVUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CSC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with multiple targets.

Mode of Action

Pyrimidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring and a pyrimidine moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 379 Da. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 3.28 |

| Polar Surface Area (Å) | 64 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Thiophene-based compounds, including derivatives like this compound, have shown promising anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For example, one study reported an IC50 of 29.2 µM for the 5-lipoxygenase enzyme, suggesting significant inhibitory potential associated with structural features like methyl and trifluoromethyl groups .

Gene Expression Modulation

In vitro studies have demonstrated that thiophene derivatives can modulate the expression of inflammatory cytokines such as TNF-α and IL-6. These compounds have been shown to inhibit the activation of signaling pathways involving ERK, p38, and NF-ĸB at concentrations as low as 10 µM . This modulation suggests a mechanism where the compound may reduce chronic inflammation by downregulating pro-inflammatory mediators.

Case Studies

- In Vivo Anti-inflammatory Activity : In animal models, thiophene derivatives exhibited significant anti-inflammatory effects. One study noted that a related compound reduced inflammation by over 58% compared to standard treatments like indomethacin when administered at a dose of 50 mg/kg .

- Cytokine Reduction : Another investigation highlighted the ability of thiophene derivatives to significantly lower levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid during acute lung injury models, demonstrating their therapeutic potential in respiratory conditions .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare its biological activity with other known thiophene derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 29.2 | COX/LOX inhibition |

| Thiophene Derivative A | 6.0 | Cytokine modulation (TNF-α, IL-6 reduction) |

| Thiophene Derivative B | 93 nM | PPAR inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly those excluded from patent claims (e.g., WO2017/223456), provide a basis for comparative analysis. Below is a detailed comparison focusing on core structural features, substituents, and functional groups (Table 1):

Table 1: Structural and Functional Comparison with Excluded Analogs

Key Observations

Core Heterocycle Differences: The pyrimidine core in the target compound contrasts with pyridine (Excluded Compound 1) or thiazole (other analogs).

Substituent Effects: The 4-methyl/6-CF₃ substitution pattern on pyrimidine is unique. Excluded compounds often feature halogens (e.g., Cl) or electron-withdrawing groups (e.g., CN), which may alter electronic properties and target affinity. The CF₃ group in the target compound likely enhances metabolic stability relative to chloro or cyano substituents .

Linker and Functional Group Variations: The ethyl linker in the target compound provides conformational flexibility, whereas aminoethyl linkers in analogs (e.g., Excluded Compound 1) introduce hydrogen-bonding sites.

Therapeutic Implications :

- While excluded compounds are explicitly cited for applications in cancer and viral infections, the target compound’s pyrimidine-thiophene hybrid structure may offer a unique pharmacokinetic profile. For instance, the absence of a thioether group could reduce off-target interactions compared to benzamide-thioether analogs .

Research Findings and Data Gaps

- Structural Data: No crystallographic data for the target compound are available in the provided evidence.

- Biological Data : The evidence lacks explicit activity data for the target compound. Inferred comparisons suggest that pyrimidine derivatives often exhibit superior kinase inhibition compared to pyridine analogs, but empirical validation is required.

Q & A

Q. Critical Parameters :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Characterize intermediates using -/-NMR and HRMS to confirm regioselectivity .

How should researchers address contradictory biological activity data observed in different assay systems?

Advanced Data Contradiction Analysis

Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions.

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional effects.

- Structural Analog Testing : Compare activity of derivatives lacking the trifluoromethyl or thiophene groups to isolate pharmacophoric contributions .

- Crystallographic Studies : Resolve binding modes using X-ray crystallography (SHELX suite for refinement) to identify critical interactions .

Example : If antimicrobial activity varies between Gram-positive and Gram-negative bacteria, assess membrane permeability via logP measurements and efflux pump inhibition assays.

What advanced techniques are recommended for analyzing conformational dynamics and solid-state interactions?

Q. Advanced Structural Characterization

- X-ray Crystallography : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize specific conformations .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical conformers.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, correlating melting points (e.g., 197–199°C for related compounds) with crystallinity .

Q. Advanced SAR Strategy

- Core Modifications : Synthesize analogs with pyrimidine replaced by triazine or benzene to assess scaffold flexibility.

- Substituent Scanning : Replace trifluoromethyl with –CFH or –OCF to evaluate electronic effects on potency .

- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to probe heterocycle tolerance .

Case Study : Broflanilide, a trifluoromethyl-containing insecticide, showed enhanced activity due to fluorine’s electronegativity and steric effects . Apply similar rationale to this compound.

What analytical methods are critical for resolving spectral ambiguities in NMR characterization?

Q. Advanced Spectral Analysis

- 2D NMR : Use - HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyrimidine C2 vs. thiophene C5).

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the ethyl linker) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Incorporate -pyrimidine to simplify -HSQC analysis for nitrogen environments .

Example : In compound 23 (), -NMR showed δ 7.45 (thiophene-H) and δ 8.21 (pyrimidine-H), confirmed via HMBC correlations.

How can researchers mitigate low yields in the final amidation step?

Q. Advanced Synthetic Optimization

- Coupling Reagents : Screen alternatives like HATU or PyBOP for higher efficiency than EDCI.

- Solvent Effects : Use DMF or THF to improve solubility of the carboxamide intermediate.

- Microwave Assistance : Reduce reaction time from 24h to 30 minutes under microwave irradiation (100°C) .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Amidation Yield | Switch to HATU, pre-activate acid | |

| Byproduct Formation | Add molecular sieves (4Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.